Tubulysin A - 205304-86-5

Tubulysin A

Catalog Number: EVT-254345
CAS Number: 205304-86-5
Molecular Formula: C43H65N5O10S
Molecular Weight: 844.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tubulysin A (TubA) is a naturally occurring cytotoxic peptide originally isolated from the myxobacteria species Archangium gephyra and Angiococcus disciformis. [] It belongs to the tubulysin family, a group of potent antimitotic agents that exhibit exceptional cytotoxicity against a diverse range of human cancer cell lines, including those exhibiting multi-drug resistance. [, ] TubA is characterized as a linear tetrapeptide composed of N-methyl pipecolic acid (Mep), isoleucine (Ile), the unusual amino acid tubuvaline (Tuv), and the tyrosine analogue tubutyrosine (Tut). [, ] This unique structure, incorporating both common and unusual amino acids, contributes to its potent biological activity.

Future Directions
  • Development of clinically viable analogues: Continued efforts are needed to design and synthesize Tubulysin A analogues with enhanced stability, improved pharmacokinetic properties, and reduced off-target toxicity while maintaining their potent antitumor activity. [, , , ]

  • Optimization of ADCs: Research should focus on optimizing the linker technology used in Tubulysin A-based ADCs to improve their stability in circulation, enhance tumor penetration, and ensure efficient release of the payload within cancer cells. [, , , , ]

  • Exploration of new therapeutic targets: While Tubulysin A primarily targets tubulin, further research is needed to explore its potential interactions with other cellular targets and signaling pathways, which could lead to the identification of new therapeutic applications. []

  • Clinical development: Ultimately, the goal is to translate the promising preclinical findings into clinically effective therapies. This will involve conducting rigorous clinical trials to evaluate the safety, efficacy, and optimal dosing regimens of Tubulysin A-based therapeutics in humans. [, , , ]

Tubulysin B

    Compound Description: Tubulysin B is a naturally occurring analog of Tubulysin A, also isolated from myxobacteria. It exhibits potent antimitotic activity by inhibiting tubulin polymerization and inducing apoptosis in various cancer cell lines [, ].

    Relevance: Tubulysin B shares a highly similar structure with Tubulysin A, with minor differences in their side chains. Both compounds are considered highly potent cytotoxic agents, often used as benchmarks for developing new tubulin inhibitors. Tubulysin B is often studied alongside Tubulysin A to explore structure-activity relationships within this class of compounds [, , , , , ].

Tubulysin D

    Compound Description: Tubulysin D is another naturally occurring analog of Tubulysin A, known for its exceptional cytotoxicity, even surpassing other tubulysins []. It acts by inhibiting tubulin polymerization and demonstrates significant antitumor activity [].

    Relevance: Tubulysin D shares the core structure of Tubulysin A but with distinct side chain variations. The higher potency of Tubulysin D compared to Tubulysin A highlights the impact of subtle structural changes on biological activity within this compound class [, ].

Tubulysin M

    Compound Description: Tubulysin M is a synthetic analog of Tubulysin A, designed for use in antibody-drug conjugates (ADCs). It exhibits potent antiproliferative activity against various cancer cell lines, including multidrug-resistant (MDR+) models [, ].

    Relevance: Tubulysin M retains the core structure of Tubulysin A while incorporating specific modifications to enhance its stability and suitability for ADC development. This highlights the ongoing research efforts to leverage the potent cytotoxicity of Tubulysin A while overcoming its inherent limitations for therapeutic applications [, , ].

    Compound Description: This is a synthetic analog of Tubulysin A, modified at the N14 position by removing the acetoxy group. Despite this modification, it retains significant antiproliferative activity against various cancer cell lines [, ].

    Relevance: N14-Desacetoxytubulysin H demonstrates that the N14 acetoxy group, while present in Tubulysin A, is not strictly required for cytotoxic activity. This finding opened up avenues for designing simplified Tubulysin A analogues with potentially improved pharmacological properties [, ].

Pretubulysin

    Compound Description: Pretubulysin is a biosynthetic precursor of Tubulysin A, found in trace amounts in myxobacteria. It exhibits potent cytotoxic activity, only slightly lower than Tubulysin A, and acts by inhibiting tubulin polymerization [, , ].

    Relevance: Pretubulysin, as a precursor, provides insights into the biosynthesis of Tubulysin A. Its potent activity, despite a simpler structure compared to Tubulysin A, makes it a valuable lead for developing anti-cancer agents [, , ].

    Compound Description: These are simplified derivatives of pretubulysin, where the central amino acid tubuvaline is replaced with various building blocks like oxazole, phenyl, phenoxy, and triazole []. These derivatives retain nanomolar activity against specific tumor cells.

    Relevance: These compounds demonstrate the possibility of simplifying the structure of Tubulysin A, by modifying the pretubulysin scaffold, while maintaining significant cytotoxic activity. This approach is crucial for overcoming the synthetic challenges and potential supply limitations associated with Tubulysin A [].

Tubugis

    Compound Description: Tubugis are synthetic analogs of Tubulysin A where the labile tertiary amide-N,O-acetal moiety, crucial for the potency of Tubulysin A, is replaced with a dipeptoid element [, ]. They exhibit potent cytotoxicity comparable to natural tubulysins and show enhanced stability.

    Relevance: Tubugis offer an innovative approach to mimic the activity of Tubulysin A while addressing the inherent instability associated with its natural structure. This strategy highlights the potential of using multicomponent reactions to create structurally diverse and potent tubulysin analogs [, ].

CDP-Tubulysin

    Compound Description: This is a conjugate of Tubulysin with β-cyclodextrin-based polymer (CDP) aimed at improving drug delivery and reducing toxicity []. This conjugate demonstrated promising efficacy in treating lung and pancreatic cancer xenograft models, including recurrent tumors.

    Relevance: CDP-Tubulysin emphasizes the efforts to enhance the therapeutic window of Tubulysin A by developing novel drug delivery systems. Conjugation with CDP improves the pharmacokinetic properties and tumor targeting of Tubulysin A, potentially leading to more effective and safer treatment options [].

Carbamate-containing Tubulysin analog

    Compound Description: This synthetic analog of Tubulysin A was designed to overcome the metabolic liabilities associated with the labile acetate ester present in the natural product []. Replacing the acetate with a carbamate group resulted in improved stability and retained potency in preclinical models.

    Relevance: This analog highlights the importance of medicinal chemistry strategies in optimizing the pharmacological properties of Tubulysin A. By addressing the metabolic instability, this carbamate-containing analog paves the way for developing more efficacious and clinically relevant Tubulysin A-based therapeutics [].

Folate-Tubulysin Conjugates

    Compound Description: These are synthetic conjugates of Tubulysin A with folic acid (folate) designed to target folate receptor (FR)-positive cancers [, ]. These conjugates exhibited potent antitumor activity in FR-expressing tumor models, including those resistant to other chemotherapies.

    Relevance: Folate-Tubulysin conjugates exemplify the use of targeted drug delivery strategies to enhance the selectivity and efficacy of Tubulysin A. By linking Tubulysin A to folate, these conjugates exploit the high expression of FR on certain cancer cells, leading to targeted delivery and enhanced antitumor activity [, ].

Overview

Tubulysin A is a potent natural compound derived from myxobacteria, specifically known for its significant anti-cancer properties. It belongs to a class of compounds called tubulysins, which are characterized by their ability to disrupt the microtubule dynamics in cells, leading to cell cycle arrest and apoptosis. Tubulysin A has garnered attention due to its high cytotoxicity against various cancer cell lines, making it a promising candidate for further drug development.

Source

Tubulysin A was first isolated from the myxobacterium Streptomyces tuberiformis and has been the subject of numerous studies aimed at understanding its structure, synthesis, and biological activity. The natural occurrence of tubulysins is limited, as they are produced in small quantities, necessitating the development of synthetic methods for research and therapeutic applications.

Classification

Tubulysin A is classified as a peptide alkaloid. It exhibits structural features typical of peptide compounds, including a complex arrangement of amino acids and functional groups that contribute to its biological activity.

Synthesis Analysis

The synthesis of Tubulysin A has been approached through various methodologies, primarily focusing on total synthesis and semisynthesis techniques.

Methods

  1. Total Synthesis: Total synthesis involves constructing the entire molecule from simpler organic compounds. Recent advancements have introduced cascade reactions and multicomponent reactions to streamline the synthetic pathway. For example, a concise method has been developed that employs stereoselective reductions and one-pot processes to efficiently install the thiazole moiety, which is critical for the compound's activity .
  2. Semisynthesis: This approach utilizes naturally occurring precursors or derivatives of tubulysin A to create analogs with enhanced properties. The semisynthetic routes often involve fewer steps and can yield larger quantities of the compound compared to total synthesis.

Technical Details

The total synthesis typically includes multiple steps such as:

  • Formation of key intermediates through selective reactions.
  • Use of protecting groups during various stages to prevent unwanted reactions.
  • Final deprotection and purification steps to isolate Tubulysin A in its active form.
Molecular Structure Analysis

Structure

The molecular structure of Tubulysin A is characterized by:

  • A complex cyclic structure with multiple stereocenters.
  • The presence of a thiazole ring, which is crucial for its biological activity.
  • Various functional groups that enhance solubility and interaction with biological targets.

Data

  • Molecular Formula: C₁₈H₂₃N₃O₄S
  • Molecular Weight: 373.45 g/mol
  • Structural Features: The compound features a unique arrangement of amino acids that contributes to its ability to bind effectively to tubulin.
Chemical Reactions Analysis

Reactions

The chemical reactivity of Tubulysin A primarily involves:

  • Binding to Tubulin: Tubulysin A interacts with the β-tubulin subunit, inhibiting microtubule polymerization.
  • Cytotoxic Activity: This binding disrupts normal cell division processes, leading to apoptosis in cancer cells.

Technical Details

The binding affinity and specificity of Tubulysin A can be influenced by modifications in its structure, which can be explored through synthetic analogs. Studies have shown that slight changes in the amino acid sequence or functional groups can significantly alter its potency.

Mechanism of Action

The mechanism by which Tubulysin A exerts its anti-cancer effects involves:

  1. Microtubule Disruption: By binding to β-tubulin, Tubulysin A prevents the formation of stable microtubules.
  2. Induction of Apoptosis: The disruption leads to mitotic arrest and triggers apoptotic pathways within cancer cells.
  3. Cell Cycle Arrest: Cells are unable to complete mitosis, leading to programmed cell death.

Data from various studies indicate that Tubulysin A exhibits potent cytotoxicity across several cancer cell lines with IC₅₀ values in the low picomolar range .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of peptide compounds; sensitive to hydrolysis.

Relevant analyses include spectroscopic methods (NMR, MS) for structural elucidation and purity assessment during synthesis.

Applications

Tubulysin A holds significant potential in scientific research and therapeutic applications:

  • Cancer Treatment: Its potent cytotoxicity makes it a candidate for developing new anti-cancer therapies.
  • Research Tool: Used in studies investigating microtubule dynamics and cellular processes related to cancer biology.
  • Drug Development: Ongoing research aims at synthesizing analogs with improved efficacy and reduced side effects for clinical use.
Biosynthesis and Natural Source Characterization

Myxobacterial Origins of Tubulysin A: Taxonomic and Ecological Insights

Tubulysin A is a highly potent secondary metabolite exclusively produced by specific genera of myxobacteria, δ-proteobacteria renowned for their complex developmental lifecycle and predatory behavior. Taxonomically, validated producers cluster within the families Cystobacteraceae and Angiococcaceae, with Archangium gephyra, Angiococcus disciformis, and Cystobacter spp. identified as primary sources [1] [4] [7]. Ecological studies reveal that tubulysin production confers a critical survival advantage, enabling myxobacteria to prey on protozoans like Tetrahymena thermophila. Co-culture experiments demonstrate that wild-type A. gephyra KYC5002 reduces T. thermophila populations from 4,000 to <83 cells within 48 hours by disrupting cilia formation through microtubule depolymerization. This predation mechanism is nullified in tubulysin-biosynthesis mutants (tub gene knockouts), confirming tubulysin's ecological role as a cytotoxin [1].

Strain screening initiatives using PCR primers targeting the tubB-tubC region of the biosynthetic gene cluster identified 8 putative producers among 81 Korean isolates. Phylogenetic analysis confirmed A. gephyra KYC4066 and KYC2615 as significant Tubulysin A producers, sharing 99.79% and 99.11% 16S rRNA identity with A. gephyra DSM 2261T, respectively [4] [10].

Table 1: Myxobacterial Strains Producing Tubulysin A

Strain DesignationSpeciesIdentification MethodEcological SourceProduction Confirmed
KYC4066 (MEHO 003)Archangium gephyra16S rRNA, LC-MSKorean soilTubulysin A/B
KYC2615 (MEHO 001)Archangium gephyra16S rRNA, PCR screeningKorean soilPutative
SBCb004Cystobacter sp.Gene cluster analysis, HR-MSUnknownMultiple derivatives
An d48Angiococcus disciformisTransposon mutagenesisUnknown23 tubulysin variants

Fermentation and Isolation Methodologies for Tubulysin Production

Tubulysin A is produced in minimal quantities during fermentation, necessitating optimized culture conditions and specialized extraction techniques. Strains are typically cultivated in complex media like CYS (for Archangium) or CYSE (for co-culture studies) at 32°C with agitation [1] [4]. To enhance yield, adsorption resins such as Amberlite XAD-16 (1% w/v) are added to sequester metabolites during fermentation. Post-harvest, the resin is extracted with methanol, followed by liquid-liquid partitioning using ethyl acetate-water (1:1). The organic phase is concentrated and subjected to reverse-phase HPLC for purification [4].

LC-MS analysis of A. gephyra KYC4066 extracts identified Tubulysin A (retention time: 25.21 min; [M+H]+ m/z 844.4487) and Tubulysin B (22.58 min; [M+H]+ m/z 830.4334), with mass accuracies aligning with theoretical values [4]. Yields remain inherently low, however, rarely exceeding milligrams per liter even in optimized systems, as observed in Cystobacter sp. SBCb004 and A. disciformis An d48 fermentations [7] [8].

Table 2: Fermentation and Characterization Parameters for Tubulysin A

ParameterArchangium gephyra KYC4066Cystobacter sp. SBCb004Analytical Method
Culture MediumCYS with XAD-16 resinNot specified-
Culture Duration7 daysNot specified-
Extraction SolventMethanol → Ethyl acetateNot specified-
Tub A Retention Time25.21 minVariable across 23 derivativesRP-HPLC (C18 column)
[M+H]+ Observed844.4487844.4525 (theoretical)HR-LC/MS (Orbitrap)
YieldTrace amounts (µg/L scale)Low (mg/L scale)UV/Vis, MS

Genetic and Enzymatic Pathways in Tubulysin Biosynthesis

The tubulysin biosynthetic gene cluster (tub) is a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) assembly line spanning >80 kb and encoding highly unusual enzymatic logic [3] [8]. Core cluster analysis in Cystobacter sp. SBCb004 and A. disciformis An d48 reveals conserved architecture with genes tubA-tubZ responsible for constructing the tetrapeptide backbone: N-methyl-pipecolic acid (Mep, Module 1), isoleucine (Ile, Module 2), tubuvaline (Tuv, Module 3), and tubutyrosine/phenylalanine (Tut/Tup, Module 4) [7] [8].

Key enzymatic steps include:

  • Mep Formation: tubQ (pipecolate oxidase) and tubR (methyltransferase) catalyze cyclization and methylation of lysine-derived precursors.
  • Tuv/Tut Activation: tubG (NRPS adenylation domain) activates Tuv, while tubH and tubI (oxygenases) introduce hydroxyl groups for acylation.
  • Chain Release and Modification: The terminal thioesterase (TE) domain releases linear pretubulysin D (the first enzyme-free intermediate), which undergoes post-assembly oxidation by tubF (cytochrome P450) and O-acetylation by tubJ (acyltransferase) to form mature Tubulysin A [7] [9].

Heterologous expression of the core tub cluster in Pseudomonas putida or Myxococcus xanthus confirmed functionality, though yields remained low. Crucially, inactivation of tubZ (cyclodeaminase) in SBCb004 led to pretubulysin accumulation, structurally verified via NMR, proving its role as the pathway branch point [3] [7]. This precursor retains nanomolar cytotoxicity despite lacking the N,O-acetal moiety of Tubulysin A, highlighting the scaffold's inherent bioactivity [9].

Table 3: Core Enzymatic Modules in Tubulysin Biosynthesis

ModuleDomain CompositionAmino Acid IncorporatedKey Tailoring EnzymesFunction
Module 1C-A-PCPEp-MT-EredN-methyl-pipecolic acid (Mep)TubQ (oxidase), TubR (MT)Lysine cyclization, methylation
Module 2C-A-PCPIsoleucine (Ile)NoneChain elongation
Module 3C-A-PCPOxTubuvaline (Tuv)TubH/TubI (oxygenases)Hydroxylation, acylation site prep
Module 4C-A-PCPMe-TETubutyrosine (Tut)TubF (P450), TubJ (AT)Methylation, chain release, oxidation/acetylation

Properties

CAS Number

205304-86-5

Product Name

Tubulysin A

IUPAC Name

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid

Molecular Formula

C43H65N5O10S

Molecular Weight

844.1 g/mol

InChI

InChI=1S/C43H65N5O10S/c1-10-27(6)38(46-40(53)34-13-11-12-18-47(34)9)42(54)48(24-57-37(51)19-25(2)3)35(26(4)5)22-36(58-29(8)49)41-45-33(23-59-41)39(52)44-31(20-28(7)43(55)56)21-30-14-16-32(50)17-15-30/h14-17,23,25-28,31,34-36,38,50H,10-13,18-22,24H2,1-9H3,(H,44,52)(H,46,53)(H,55,56)/t27-,28-,31+,34+,35+,36+,38-/m0/s1

InChI Key

IBEDDHUHZBDXGB-OEJISELMSA-N

SMILES

CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C

Synonyms

TubA;CS-1324;Tubulysin A;Tubulysins A;Tubulysin A,TubA

Canonical SMILES

CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.